Stigmasta-3,5-diene

Catalog No.
S1532058
CAS No.
4970-37-0
M.F
C29H48
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stigmasta-3,5-diene

CAS Number

4970-37-0

Product Name

Stigmasta-3,5-diene

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C29H48

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

ICCTZARHLGPHMT-BPIBQTEVSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C

Synonyms

24-Ethylcholesta-3,5-diene

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C

Precursor for Steroid Synthesis:

Stigmasta-3,5-diene serves as a biochemical precursor for the synthesis of various essential steroids in the body, including:

  • Cholesterol: The most abundant sterol in animals, crucial for cell membrane structure, hormone synthesis, and other biological functions .
  • Vitamin D: A fat-soluble vitamin essential for bone health, immune function, and cell growth .
  • Sex hormones: Estrogen, progesterone, and testosterone, all play vital roles in reproduction, development, and metabolism .

Understanding the role of Stigmasta-3,5-diene in this pathway can aid researchers in:

  • Investigating cholesterol metabolism and related disorders: Studying how this precursor is converted into cholesterol can provide insights into conditions like hypercholesterolemia and atherosclerosis .
  • Developing new therapeutic strategies: Manipulating the conversion process of Stigmasta-3,5-diene could potentially lead to novel treatments for cholesterol-related diseases and hormonal imbalances.

Potential Anti-inflammatory Properties:

Limited research suggests that Stigmasta-3,5-diene might possess anti-inflammatory properties. A study published in "Biological and Pharmaceutical Bulletin" in 2008 found that the compound exhibited anti-inflammatory activity in lipopolysaccharide-induced macrophages . However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.

Reference Compound in Analytical Techniques:

Due to its well-defined structure and readily available commercial sources, Stigmasta-3,5-diene serves as a valuable reference compound in various analytical techniques used in scientific research. These techniques include:

  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) utilize Stigmasta-3,5-diene as a standard to identify and quantify other sterols in biological samples .
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) use Stigmasta-3,5-diene as a reference to interpret spectra of other similar compounds .

Stigmasta-3,5-diene is a naturally occurring organic compound classified as a phytosterol. Its chemical formula is C29H48, and it is characterized by a unique structure that includes two double bonds located at the 3 and 5 positions of the stigmastane skeleton. This compound is primarily found in various plant oils, particularly in olive oil and other vegetable oils, where it is formed during the refining processes such as deodorization and bleaching .

  • The mechanism of action of stigmasta-3,5-diene remains unknown due to limited research.
  • Sterols play diverse roles in biological systems, including maintaining membrane integrity, regulating cellular signaling, and acting as precursors for other essential molecules [].
  • Further investigation is needed to elucidate if stigmata-3,5-diene possesses any specific biological activity.
  • No information is currently available regarding the safety or hazards associated with stigmata-3,5-diene.
  • Sterols are generally considered non-toxic, but some can have specific effects depending on their structure [].
  • Due to the lack of data, it's important to handle this compound with caution in a research setting following appropriate laboratory safety protocols.

  • Oxidation: The compound can be oxidized to produce hydroperoxides, which may further decompose into aldehydes and ketones.
  • Hydrogenation: Under specific conditions, stigmasta-3,5-diene can undergo hydrogenation to yield saturated derivatives.
  • Polymerization: It can also participate in polymerization reactions, particularly when exposed to heat and light, leading to the formation of larger molecular structures.

These reactions are essential for understanding the stability and reactivity of stigmasta-3,5-diene in various environments.

Stigmasta-3,5-diene exhibits various biological activities that make it of interest in pharmacological research. Preliminary studies suggest that it may possess:

  • Antioxidant properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory effects: Some research indicates that stigmasta-3,5-diene may reduce inflammation markers in vitro.
  • Cholesterol-lowering potential: Like other phytosterols, it may help lower cholesterol levels by competing with dietary cholesterol for absorption in the intestines.

Stigmasta-3,5-diene is synthesized primarily through the thermal degradation of β-sitosterol, a common phytosterol found in many plant oils. The synthesis occurs during processes such as:

  • Deodorization: This refining process involves heating oils under vacuum conditions, leading to the conversion of β-sitosterol into stigmasta-3,5-diene .
  • Bleaching: Similar thermal treatments during bleaching can also promote its formation .

These methods highlight the importance of processing conditions in determining the presence of stigmasta-3,5-diene in refined oils.

Stigmasta-3,5-diene finds applications in various fields:

  • Food Industry: It is used as an indicator for detecting refined oils due to its formation during processing .
  • Nutraceuticals: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skincare formulations to enhance product stability and efficacy.

These applications reflect its versatility and importance in both food science and health-related industries.

Research on interaction studies involving stigmasta-3,5-diene focuses on its behavior with other compounds. Notably:

  • Interactions with Lipids: Stigmasta-3,5-diene's incorporation into lipid membranes can influence membrane fluidity and permeability.
  • Synergistic Effects with Other Phytosterols: Studies suggest that when combined with other phytosterols, stigmasta-3,5-diene may enhance cholesterol-lowering effects more than when used alone.

These interactions are crucial for understanding how stigmasta-3,5-diene functions within biological systems and its potential synergistic effects with other compounds.

Stigmasta-3,5-diene shares structural similarities with several other phytosterols. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
β-SitosterolContains a single double bond at position 5Precursor to stigmasta-3,5-diene; widely found
CampesterolContains a double bond at position 22Commonly found in plant sterols; slightly different structure
StigmasterolContains a double bond at position 22Similar to β-sitosterol but with different biological activities

Stigmasta-3,5-diene's uniqueness lies in its specific dual double bond configuration at positions 3 and 5, which distinguishes it from these similar compounds. This structural feature contributes to its distinct chemical reactivity and biological properties.

XLogP3

10.6

Dates

Last modified: 08-15-2023

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